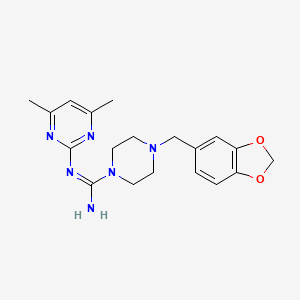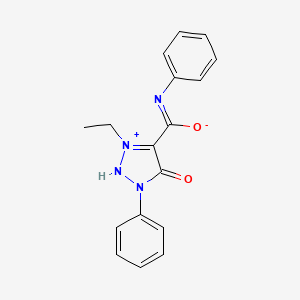![molecular formula C18H17N3O3S2 B11030948 8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11030948.png)
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a thiadiazole ring
Méthodes De Préparation
The synthesis of 8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrroloquinoline Core: The synthesis begins with the construction of the pyrroloquinoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors such as substituted anilines and ketones.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiadiazole precursor with the pyrroloquinoline intermediate.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow techniques.
Analyse Des Réactions Chimiques
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl groups in the quinoline core. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new substituents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring systems, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Materials Science: The compound’s electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of 8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. For example, the thiadiazole ring can interact with metal ions in enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
Comparaison Avec Des Composés Similaires
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can be compared with other similar compounds such as:
Quinolines: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties. The presence of additional functional groups in this compound enhances its versatility.
Thiadiazoles: Compounds with a thiadiazole ring, such as sulfathiazole, are known for their antimicrobial properties. The fusion of the thiadiazole ring with the pyrroloquinoline core in this compound may enhance its biological activity.
Indoles: Indole derivatives, such as indomethacin, are known for their anti-inflammatory properties. The structural similarity between indoles and the pyrroloquinoline core suggests potential anti-inflammatory applications for this compound.
Propriétés
Formule moléculaire |
C18H17N3O3S2 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
6-methoxy-11,11-dimethyl-9-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C18H17N3O3S2/c1-9-19-20-17(26-9)25-8-10-7-18(2,3)21-14-12(10)5-11(24-4)6-13(14)15(22)16(21)23/h5-7H,8H2,1-4H3 |
Clé InChI |
MVFACLXXADAILX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SCC2=CC(N3C4=C2C=C(C=C4C(=O)C3=O)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B11030867.png)
![6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11030875.png)

![ethyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11030902.png)
![3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B11030917.png)
![5-(furan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B11030919.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B11030925.png)
![N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]-N''-(4-phenoxyphenyl)guanidine](/img/structure/B11030940.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide](/img/structure/B11030947.png)
![methyl N-{[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11030965.png)
![1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea](/img/structure/B11030974.png)
![1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-3-methyl-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11030979.png)


